N-(4-methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-nitro-4-phenylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-26-16-10-8-15(9-11-16)21-20(23)14-7-12-19(18(13-14)22(24)25)27-17-5-3-2-4-6-17/h2-13H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRYSLCGHFZIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)SC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. this method may not be suitable for all functionalized molecules. The use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) at the 3-position undergoes selective reduction under catalytic hydrogenation or metal-acid conditions.
Key Findings :
-
Reduction preserves the phenylsulfanyl and methoxyphenyl groups, targeting only the nitro moiety.
-
The amine product exhibits increased nucleophilicity, enabling downstream coupling reactions (e.g., diazotization) .
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring (due to the nitro group) facilitates nucleophilic substitution at the 4-position adjacent to the sulfanyl group.
Mechanistic Insight :
-
The nitro group activates the ring by withdrawing electrons, directing nucleophiles to the para position relative to the sulfanyl group.
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Steric hindrance from the phenylsulfanyl group limits substitution at the 2-position .
Sulfide Oxidation
The phenylsulfanyl (-SPh) group is susceptible to oxidation, forming sulfoxides or sulfones.
| Oxidizing Agent | Conditions | Product(s) |
|---|---|---|
| H₂O₂ or mCPBA | CH₂Cl₂, 0–25°C, 1–4 hrs | Sulfoxide (R-SO-Ph) |
| KMnO₄ or NaIO₄ | Acetic acid/H₂O, 60–80°C | Sulfone (R-SO₂-Ph) |
Applications :
-
Sulfone derivatives show enhanced metabolic stability in medicinal chemistry applications.
Amide Hydrolysis
The benzamide linkage undergoes hydrolysis under acidic or basic conditions.
| Conditions | Reagents | Product(s) |
|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6–12 hrs | 3-Nitro-4-(phenylsulfanyl)benzoic acid |
| Basic hydrolysis | NaOH (2M), ethanol, 70°C, 8 hrs | Sodium salt of the carboxylic acid |
Notable Observations :
-
Hydrolysis is slower compared to simpler benzamides due to steric protection from the methoxyphenyl group .
Electrophilic Aromatic Substitution
The methoxyphenyl ring undergoes electrophilic substitution at the para position relative to the methoxy group.
| Reaction Type | Electrophile | Conditions | Product(s) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Dinitrobenzamide derivatives | |
| Sulfonation | SO₃/H₂SO₄, 50°C | Sulfonated methoxyphenyl analog |
Regioselectivity :
-
The methoxy group directs electrophiles to the para position, but competing reactions on the nitro-bearing ring may occur .
Photochemical Reactions
Under UV light, the nitro group participates in photoreduction or ring rearrangements.
| Conditions | Observations |
|---|---|
| UV (254 nm), THF | Partial reduction to nitroso intermediate |
| Visible light, eosin Y | Degradation to azoxy derivatives |
Biological Interactions
While not a traditional "reaction," the compound interacts with enzymes such as carbonic anhydrase (CA) and acetylcholinesterase (AChE) :
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has demonstrated that compounds similar to N-(4-methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzamide exhibit promising anticancer properties. For instance, derivatives with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. A study reported that a compound with a para-methoxy group displayed significant activity against colon cancer cell lines, suggesting a potential for developing new anticancer agents based on this scaffold .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays have shown that certain derivatives can inhibit nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents. The structure-activity relationship (SAR) studies highlight that modifications to the phenyl rings can enhance biological activity .
Organic Synthesis Applications
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized in palladium-catalyzed C–N cross-coupling reactions, which are essential for forming anilines and their derivatives. This application is crucial for synthesizing various pharmaceuticals and agrochemicals .
Synthesis of Heterocycles
The compound can also be employed in the synthesis of nitrogen-containing heterocycles, which are vital in drug discovery. The ability to modify the nitro and sulfanyl groups allows for the generation of diverse derivatives with tailored biological activities .
Materials Science Applications
Development of Functional Materials
Due to its unique chemical properties, this compound is being explored in the development of novel materials such as polymers and coatings. Its sulfanyl group can impart desirable characteristics to materials, potentially enhancing their mechanical and thermal properties.
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity Evaluation
A series of compounds related to this compound were tested against various cancer cell lines, including SW1116 colon cancer cells. The study found that modifications to the phenyl groups significantly affected cytotoxicity, with some derivatives showing IC50 values comparable to established chemotherapeutics .
Case Study 2: Synthesis and Characterization
In a synthetic study, researchers successfully synthesized this compound through a multi-step reaction involving sulfamoylation and amidation processes. The final product was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity levels suitable for further biological testing .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfanyl group can modulate the compound’s reactivity and binding affinity to target molecules. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzamide Derivatives
Substituent Variations on the Benzamide Core
The benzamide scaffold is highly versatile, with modifications at positions 3 and 4 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations:
- Nitro vs. Sulfonamide Groups: The nitro group in the target compound enhances electron-withdrawing effects compared to sulfonamide derivatives (e.g., 3f), which may influence binding to enzymes like h-NTPDases .
- Thioether vs.
- Heterocyclic Additions: The triazole-containing analog () introduces a heterocyclic ring, which may enhance π-π stacking or hydrogen-bonding interactions in biological targets .
Biological Activity
N-(4-methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement that includes a methoxy group, a nitro group, and a phenylsulfanyl moiety, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A methoxy group at the para position of the aniline.
- A nitro group at the meta position.
- A phenylsulfanyl group at the para position of the benzamide.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The nitro group enhances reactivity, allowing the compound to participate in redox reactions which may inhibit enzymes involved in metabolic pathways.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various microorganisms, suggesting potential antibacterial properties.
- Anticancer Properties : The structural components may facilitate binding to cancer cell receptors, leading to apoptosis in malignant cells.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Demonstrated activity against several bacterial strains; specific mechanism under investigation. |
| Anticancer | Potential to induce apoptosis in cancer cells through oxidative stress mechanisms. |
| Enzyme Interaction | Inhibits specific enzymes, affecting metabolic pathways and cellular processes. |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of related compounds and found that nitro-substituted benzamides exhibited significant activity against Gram-positive and Gram-negative bacteria. The presence of the phenylsulfanyl group may enhance this effect through increased lipophilicity and membrane penetration .
- Cytotoxicity in Cancer Cells : Research on similar nitro-substituted compounds demonstrated that they could selectively target cancer cells over normal cells, with IC50 values indicating potent cytotoxicity . For instance, modifications leading to enhanced electron-withdrawing characteristics increased their anticancer potency.
- Mechanistic Insights : Investigations into the biochemical pathways revealed that these compounds could induce reactive oxygen species (ROS), leading to endoplasmic reticulum stress and subsequent apoptosis in tumor cells .
Q & A
Q. What are the key synthetic routes for N-(4-methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and amidation. For example, nitro groups can be introduced via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄), while thioether linkages are formed using thiophenol derivatives in polar aprotic solvents like DMF. Optimizing yield requires strict temperature control (e.g., 0–5°C for nitration) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Reaction progress should be monitored using TLC and confirmed via NMR .
Q. Which analytical techniques are critical for characterizing this compound and verifying purity?
Essential techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy at C4, nitro at C3) and rule out regioisomers.
- LC-MS/HRMS : For molecular weight validation (e.g., [M+H]⁺ peak matching theoretical mass).
- FT-IR : To detect functional groups (e.g., C=O stretch ~1650 cm⁻¹ for benzamide).
- X-ray crystallography (if crystalline): Resolve ambiguities in stereoelectronic effects using SHELX software for refinement .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize assays based on structural analogs. For example:
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.
- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity for kinase targets).
- Antimicrobial screening : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria. Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structural analogs?
Discrepancies may arise from assay conditions or substituent effects. To address this:
- Meta-analysis : Compare IC₅₀ values across studies, normalizing for variables like cell line passage number or serum concentration.
- SAR studies : Systematically modify substituents (e.g., replace methoxy with halogen) and correlate changes with activity. For instance, replacing the phenylsulfanyl group with a methylthio moiety reduced antimicrobial potency by 40% .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and validate with mutagenesis studies .
Q. How can the mechanism of action be elucidated for this compound?
A multi-modal approach is recommended:
- Target identification : Employ affinity chromatography or pull-down assays with biotinylated probes.
- Pathway analysis : Use RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis markers like Bcl-2/Bax ratios).
- In vivo validation : Generate xenograft models (e.g., nude mice with HT-29 tumors) and assess tumor regression post-treatment .
Q. What methodologies address low solubility and bioavailability in preclinical studies?
- Formulation optimization : Use co-solvents (PEG 400, DMSO) or nanoencapsulation (liposomes, PLGA nanoparticles).
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked morpholino) to enhance permeability.
- Pharmacokinetic profiling : Conduct LC-MS/MS-based plasma concentration monitoring to calculate AUC and half-life .
Q. How can synthetic challenges, such as byproduct formation during nitro-group introduction, be mitigated?
- Regioselectivity control : Use directing groups (e.g., sulfonyl) or Lewis acids (BF₃·Et₂O) to favor para/ortho nitration.
- Purification : Employ preparative HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA).
- In-line monitoring : Utilize ReactIR to detect intermediates and adjust reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
